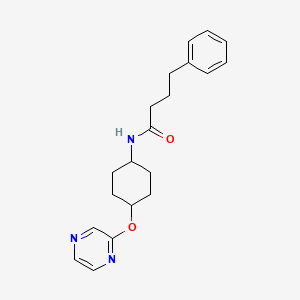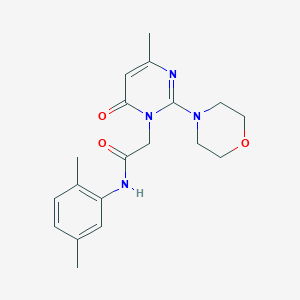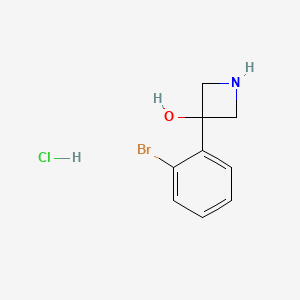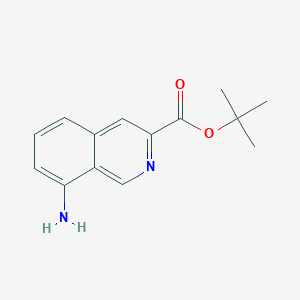![molecular formula C11H18ClNO3 B2814919 2-Chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide CAS No. 2411193-15-0](/img/structure/B2814919.png)
2-Chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide, also known as 'CLOXA' is a chemical compound that belongs to the oxazolidinone class of antibiotics. It has been widely used in scientific research for its antibacterial properties.
Wirkmechanismus
CLOXA works by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, which prevents the formation of the initiation complex and the elongation of the peptide chain. This ultimately leads to the inhibition of bacterial growth and the death of the bacteria.
Biochemical and Physiological Effects:
CLOXA has been shown to have low toxicity and good pharmacokinetic properties. It is rapidly absorbed after oral administration and has a half-life of around 3-4 hours. CLOXA is primarily metabolized in the liver and excreted in the urine. It has been shown to have good tissue penetration, with high concentrations found in the lungs, liver, and kidney.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CLOXA in lab experiments is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of gram-positive bacteria, making it a useful tool for studying bacterial infections. However, one of the limitations of using CLOXA is its relatively high cost compared to other antibiotics. In addition, CLOXA has been shown to have some cross-resistance with other antibiotics, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for the use of CLOXA in scientific research. One area of interest is the development of new formulations of CLOXA that can improve its pharmacokinetic properties and increase its efficacy against resistant bacteria. Another area of interest is the investigation of CLOXA's potential use in combination with other antibiotics or as part of a multidrug regimen for the treatment of bacterial infections. Finally, CLOXA could also be investigated for its potential use in other areas, such as the treatment of viral infections or as an anti-inflammatory agent.
Synthesemethoden
The synthesis of CLOXA involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 1,4-dioxane in the presence of a base. The reaction leads to the formation of CLOXA, which is then purified by recrystallization. The yield of the reaction is around 70%, and the purity of the product is above 98%.
Wissenschaftliche Forschungsanwendungen
CLOXA has been extensively used in scientific research for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). CLOXA has also been used in combination with other antibiotics to enhance their antibacterial activity. In addition, CLOXA has been investigated for its potential use in the treatment of tuberculosis and other infectious diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c12-8-10(14)13-11(3-6-15-7-4-11)9-2-1-5-16-9/h9H,1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEUIAZUTRTHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCOCC2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2814838.png)
![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2814844.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2814846.png)


![N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride](/img/structure/B2814849.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2814850.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2814852.png)

![N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2814857.png)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2814858.png)
